1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
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Overview
Description
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy groups and hydroxyl groups in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: It is investigated for its potential therapeutic applications in treating neurodegenerative diseases and as an analgesic agent.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with various molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzymes involved in oxidative stress, and interact with cellular receptors to exert its biological effects. The presence of hydroxyl groups allows it to scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and hydroxyl groups, resulting in different biological activities.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl groups, affecting its antioxidant properties.
1-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups but lacks methoxy groups, influencing its chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.ClH/c1-21-15-4-3-11(8-16(15)22-2)17-12-9-14(20)13(19)7-10(12)5-6-18-17;/h3-4,7-9,17-20H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQUAUFRCRFFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)O)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043512-18-0 |
Source
|
Record name | 6,7-Isoquinolinediol, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043512-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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